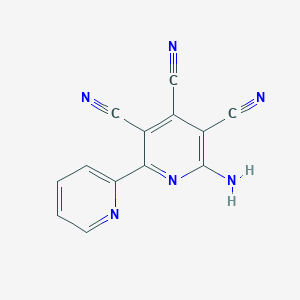

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino and cyano groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

科学的研究の応用

Medicinal Chemistry

A. Anticancer Activity

Research has indicated that derivatives of 2-amino-3,4,5-tricyano-6-(2-pyridyl)pyridine exhibit promising anticancer properties. A study demonstrated that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

B. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A series of synthesized derivatives showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 62.5 μg/mL to 250 μg/mL, indicating potent antimicrobial activity comparable to standard antibiotics .

Organic Synthesis

A. Synthesis of Pyridine Derivatives

This compound serves as an important intermediate in the synthesis of various pyridine derivatives. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it a versatile building block in organic synthesis. For instance, it can be utilized to synthesize more complex heterocyclic compounds that have potential biological activities .

B. Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in one-pot reactions for synthesizing other pyridine derivatives. Its catalytic efficiency has been attributed to its electronic properties and ability to stabilize reaction intermediates .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyridine ring can significantly enhance their potency against targeted biological pathways. For example, substituents at the C-2 or C-4 positions have been shown to influence receptor binding affinity and selectivity towards adenosine receptors (ARs), which are implicated in various diseases such as epilepsy and cancer .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 62.5 |

| S. aureus | 200 | |

| Bacillus subtilis | 250 | |

| Clostridium tetani | 250 |

Table 2: Synthesis Pathways for Pyridine Derivatives

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | This compound | Various substituted pyridines |

| Cyclization | 2-Amino-3,4,5-tricyano derivatives | Complex heterocycles |

作用機序

The mechanism of action of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

類似化合物との比較

Similar Compounds

Similar compounds include other pyridine derivatives such as:

- 2-Amino-3-cyano-4,5,6-trisubstituted pyridines

- 2,4,6-Trisubstituted pyridines

- Pyridine-based ligands and catalysts .

Uniqueness

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is unique due to its combination of amino and multiple cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its versatility in chemical transformations make it a valuable compound in research and industry .

生物活性

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with three cyano groups and an amino group, which contributes to its reactivity and biological potential. The synthesis typically involves multi-step processes that can vary based on the desired derivatives and their specific applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino derivatives of pyridines. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 62.5 μg/mL |

| Compound B | Bacillus subtilis | 200 μg/mL |

| Compound C | Clostridium tetani | 250 μg/mL |

| Compound D | Salmonella typhi | 100 μg/mL |

These findings indicate that modifications in the structure can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor cell proliferation. For example, derivatives of related pyridine compounds have demonstrated selective cytotoxicity against cancer cell lines such as HePG2. The structure-activity relationship (SAR) indicates that the presence of cyano groups significantly enhances anticancer properties .

3. Enzyme Inhibition Studies

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been tested against various enzymes, including carbonic anhydrase (CA), which plays a vital role in physiological processes:

| Enzyme | IC50 Value (μM) |

|---|---|

| hCA I | 2.84 - 112.44 |

| hCA II | 2.56 - 31.17 |

These results suggest that certain derivatives exhibit strong inhibition capabilities, making them valuable in treating conditions where CA is implicated .

Case Studies

A notable case study involved the synthesis and evaluation of several 2-amino-3-cyanopyridine derivatives for their biological activities. The study reported that specific modifications led to enhanced selectivity and potency against targeted receptors, including adenosine receptors . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine, and how can reaction yields be maximized?

- Methodological Answer : Multi-step synthesis involving condensation of nitrile-containing precursors with pyridine derivatives is commonly employed. For example, nitrile groups can be introduced via nucleophilic substitution or cyclization reactions under anhydrous conditions. Reaction optimization may involve temperature control (e.g., 80–120°C), catalyst screening (e.g., Pd/C for hydrogenation), and stoichiometric adjustments. Yields >70% are achievable by using high-purity starting materials and inert atmospheres (e.g., N₂ or Ar) to prevent side reactions .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy to confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and amine (N-H) vibrations.

- ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and cyano carbons.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify C, H, N content (±0.3% tolerance) .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 1 oral) and skin/eye irritation (Category 2/1):

- Use fume hoods, nitrile gloves, and lab coats.

- Store in airtight containers at 2–8°C.

- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Recrystallization in ethanol/water (1:3 v/v) enhances purity. Monitor via TLC (Rf ~0.5 in 10% MeOH/CH₂Cl₂) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for ligand design?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps, charge distribution, and binding affinities. Compare results with experimental UV-Vis spectra (λmax ~300–400 nm) to validate electronic transitions. Solvent effects can be modeled using PCM .

Q. What experimental approaches resolve contradictions in reported NMR data for this compound?

- Methodological Answer : Discrepancies in aromatic proton shifts may arise from tautomerism or solvent effects. Use:

- Deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Variable-temperature NMR (-20°C to 80°C) to detect dynamic equilibria.

- 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases) using:

- Fluorescence polarization assays with ATP-competitive probes.

- Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd).

- Molecular docking (AutoDock Vina) to identify key residues (e.g., lysine or aspartate) in binding pockets .

Q. How can researchers assess its stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- HPLC-MS to monitor degradation products at pH 2–12 (37°C, 14 days).

- Light exposure tests (ICH Q1B) to evaluate photostability .

Q. What strategies address conflicting cytotoxicity data in cell-based assays?

- Methodological Answer : Standardize protocols by:

- Using isogenic cell lines to control genetic variability.

- Validating dose-response curves (IC₅₀) across 3+ replicates.

- Including positive controls (e.g., doxorubicin) and ROS scavengers (e.g., NAC) to mitigate assay interference .

Q. How can its potential carcinogenicity be evaluated in alignment with heterocyclic amine (HCA) guidelines?

- Methodological Answer : Follow OECD 451/453 guidelines:

- Ames test (TA98 strain ± S9 metabolic activation) to assess mutagenicity.

- Rodent bioassays (18–24 months) with dietary administration (0.1–500 ppm).

- Compare to known HCAs (e.g., PhIP, MeIQx) using LC-MS/MS quantification in biological matrices .

特性

IUPAC Name |

2-amino-6-pyridin-2-ylpyridine-3,4,5-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N6/c14-5-8-9(6-15)12(11-3-1-2-4-18-11)19-13(17)10(8)7-16/h1-4H,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVIEEDXQBTFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。